1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
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Overview
Description
1-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H12O3. It is a derivative of naphthalene, a bicyclic aromatic hydrocarbon. This compound is known for its unique structural features, which include a hydroxyl group and a carboxylic acid group attached to a tetrahydronaphthalene ring. These functional groups make it a versatile intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can be synthesized through several methods. One common approach involves the catalytic hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene, followed by oxidation to introduce the hydroxyl and carboxylic acid groups. The reaction conditions typically involve the use of nickel or palladium catalysts under high pressure and temperature .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors. The resulting product is then purified through crystallization or distillation techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 1,2,3,4-tetrahydronaphthalene-1,4-dione.
Reduction: Production of 1-hydroxy-1,2,3,4-tetrahydronaphthalene.
Substitution: Generation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes, influence signal transduction pathways, and alter cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A precursor in the synthesis of 1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
1-Hydroxy-1,2,3,4-tetrahydronaphthalene: Lacks the carboxylic acid group but shares similar structural features.
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid: Similar to the target compound but without the hydroxyl group.
Uniqueness
This compound is unique due to the presence of both hydroxyl and carboxylic acid groups on the tetrahydronaphthalene ring. This dual functionality allows for diverse chemical reactivity and makes it a valuable intermediate in various synthetic and industrial processes .
Properties
CAS No. |
1626-04-6 |
---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.2 |
Purity |
0 |
Origin of Product |
United States |
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